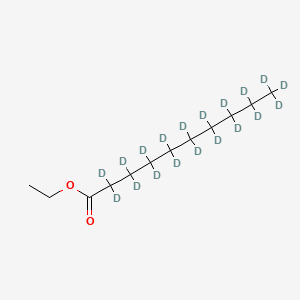
Ethyl decanoate-D19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl decanoate-D19, also known as ethyl caprate-D19, is a deuterated form of ethyl decanoate. It is a fatty acid ester formed from decanoic acid and ethanol. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl decanoate-D19 can be synthesized through the esterification of decanoic acid with ethanol in the presence of a catalyst. A common method involves using a solid catalyst like Amberlyst 15. The reaction is typically carried out in a batch reactor at an optimal condition of a 1:7 molar ratio of decanoic acid to ethanol, 9 wt% catalyst loading, and a temperature of 348 K .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. The process involves the same esterification reaction but with optimized parameters to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Ethyl decanoate-D19 undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrolysis: Breaking down of esters into acids and alcohols in the presence of water.
Oxidation: Conversion of the ester into corresponding acids or other oxidized products.
Common Reagents and Conditions
Esterification: Requires decanoic acid, ethanol, and a catalyst like Amberlyst 15.
Hydrolysis: Involves water and an acid or base catalyst.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Decanoic acid and ethanol.
Oxidation: Decanoic acid or other oxidized derivatives.
科学研究应用
Ethyl decanoate-D19 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in metabolic pathways and as a marker in lipidomics.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of fragrances, flavors, and as a biofuel component.
作用机制
The mechanism of action of ethyl decanoate-D19 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of decanoic acid and ethanol. These metabolites can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
相似化合物的比较
Ethyl decanoate-D19 can be compared with other similar compounds such as:
Ethyl nonanoate: A shorter-chain ester with similar properties but different applications.
Ethyl myristate: A longer-chain ester used in cosmetics and pharmaceuticals.
Ethyl laurate: Another medium-chain ester with applications in food and personal care products.
These compounds share similar chemical structures but differ in their chain lengths and specific uses, highlighting the uniqueness of this compound in its specific applications and properties.
属性
分子式 |
C12H24O2 |
|---|---|
分子量 |
219.43 g/mol |
IUPAC 名称 |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
InChI 键 |
RGXWDWUGBIJHDO-VUXVRHCMSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
规范 SMILES |
CCCCCCCCCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)

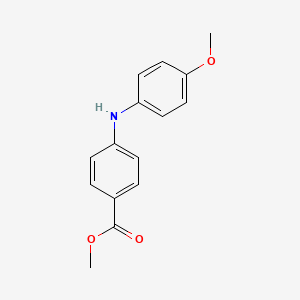
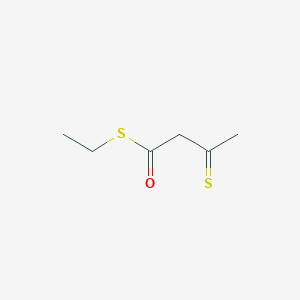
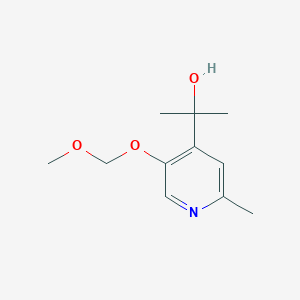
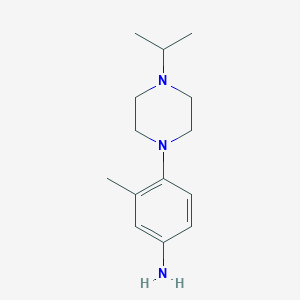
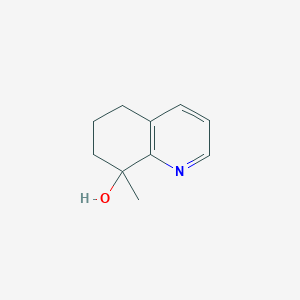

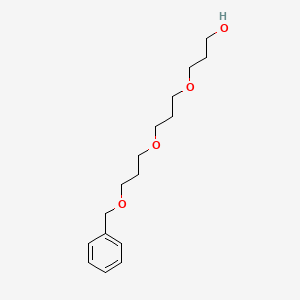
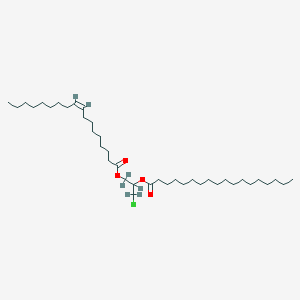
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)
